Levothyroxine sodium

Description

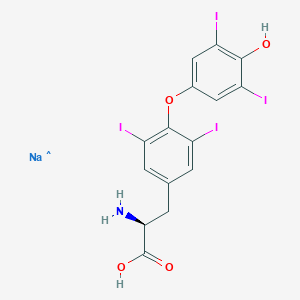

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H11I4NNaO4 |

|---|---|

Molecular Weight |

799.86 g/mol |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m0./s1 |

InChI Key |

BRLSOHUOWVCKNI-YDALLXLXSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.[Na] |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Levothyroxine Sodium

Deiodination Pathways and Triiodothyronine (T3) Formation from Levothyroxine Sodium

The conversion of levothyroxine (T4) into the biologically active triiodothyronine (T3) is a critical step in thyroid hormone action. pharmaprodia.com This process is catalyzed by a family of enzymes known as deiodinases, which are responsible for the selective removal of iodine atoms from the thyroxine molecule. nih.gov

Role of Deiodinase Enzymes in this compound Metabolism

The metabolism of levothyroxine is principally managed by three types of iodothyronine deiodinases: Type 1 (D1), Type 2 (D2), and Type 3 (D3). nih.govresearchgate.net These selenoenzymes exhibit distinct tissue distributions, catalytic properties, and regulatory mechanisms, which collectively ensure the precise control of local and systemic thyroid hormone levels. researchgate.netnih.gov

Type 1 Deiodinase (D1): D1 is primarily located in tissues with high blood flow, such as the liver, kidneys, and thyroid gland. nih.govkarger.com It is responsible for the majority of circulating T3 production from T4. karger.combioscientifica.com D1 can perform both outer ring deiodination (ORD), which activates T4 to T3, and inner ring deiodination (IRD), which is involved in clearing reverse T3 (rT3) from the circulation. nih.gov

Type 2 Deiodinase (D2): D2 is found in the central nervous system, pituitary gland, brown adipose tissue, and skeletal muscle. nih.govnih.gov Its primary function is to catalyze the ORD of T4 to generate T3 for local intracellular use, playing a crucial role in maintaining tissue-specific euthyroidism, often independent of circulating T3 levels. nih.govbioscientifica.com For instance, D2 in the pituitary is essential for the negative feedback regulation of thyroid-stimulating hormone (TSH). karger.com

Type 3 Deiodinase (D3): D3 is the principal deactivating enzyme. bioscientifica.com It exclusively catalyzes the IRD of T4 and T3, converting them into the inactive metabolites reverse T3 (rT3) and 3,3'-diiodothyronine (B1196669) (T2), respectively. nih.govnih.gov D3 is highly expressed during embryonic and neonatal development, protecting tissues from excessive thyroid hormone exposure. nih.govbioscientifica.com In adults, it is found in the central nervous system and skin. nih.gov

| Enzyme | Primary Locations | Primary Function | Substrates | Products |

|---|---|---|---|---|

| Type 1 Deiodinase (D1) | Liver, Kidneys, Thyroid | Contributes to circulating T3; Clears rT3 | T4, rT3 | T3, 3,3'-T2 |

| Type 2 Deiodinase (D2) | CNS, Pituitary, Brown Adipose Tissue, Muscle | Local intracellular T3 production | T4 | T3 |

| Type 3 Deiodinase (D3) | CNS, Skin, Placenta (fetal life) | Inactivation of T4 and T3 | T4, T3 | rT3, 3,3'-T2 |

Dynamics of Peripheral T4 to T3 Conversion

Approximately 80% of the body's biologically active T3 is produced through the peripheral deiodination of T4, with the remaining 20% being directly secreted by the thyroid gland. nih.gove-enm.orgnih.gov The liver is the main site for this conversion, contributing significantly to the circulating pool of T3. wikipedia.orgpfizermedical.com The kidneys also play a substantial role in T4 deiodination. pfizermedical.com This peripheral conversion is a highly regulated process, ensuring that tissues receive an appropriate supply of active thyroid hormone. researchgate.net The efficiency of T4 to T3 conversion can be influenced by various physiological and pathological states, including stress and illness, which can alter deiodinase activity. restorativemedicine.org For example, chronic stress can decrease D1 activity and increase D3 activity, leading to lower T3 levels. restorativemedicine.org

Thyroid Hormone Receptor Binding Kinetics and Gene Regulation by this compound

The physiological actions of T3, derived from levothyroxine, are predominantly mediated by its interaction with nuclear thyroid hormone receptors (TRs). patsnap.comwikipedia.org This interaction initiates a cascade of molecular events that ultimately alter the expression of a wide array of target genes. pfizermedical.com

Nuclear Receptor Interactions of Thyroid Hormones

Thyroid hormones exert their genomic effects by diffusing into the cell nucleus and binding to TRs. drugbank.compfizermedical.com TRs are members of the nuclear receptor superfamily of ligand-activated transcription factors. colostate.edunih.gov There are two major types of TRs, alpha (TRα) and beta (TRβ), which are encoded by separate genes (THRA and THRB). colostate.edunih.gov These receptors have different isoforms with varying tissue distribution. colostate.edu

TRs bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes. colostate.edunih.gov TRs can bind to TREs as monomers, homodimers, or, most commonly, as heterodimers with the retinoid X receptor (RXR). wikipedia.orgcolostate.edu The TR/RXR heterodimer is considered the most transcriptionally active form and binds with the highest affinity to TREs. wikipedia.orgcolostate.edu In the absence of T3, the TR/RXR heterodimer is bound to the TRE and typically recruits corepressor proteins, such as nuclear receptor corepressor (NCoR), which leads to the repression of gene transcription. colostate.eduoup.com The binding of T3 to the ligand-binding domain of the TR induces a conformational change in the receptor. colostate.edu This change causes the dissociation of corepressors and the recruitment of coactivator proteins. nih.gov

Modulatory Effects on Gene Expression

The recruitment of coactivator complexes by the T3-liganded TR/RXR heterodimer initiates the activation of gene transcription. nih.gov These coactivator proteins often possess histone acetyltransferase (HAT) activity, which modifies chromatin structure, making the DNA more accessible to RNA polymerase and the transcriptional machinery. nih.gov This leads to an increase in the synthesis of messenger RNA (mRNA) and, subsequently, the production of specific proteins that mediate the physiological effects of thyroid hormone. wikipedia.org

Thyroid hormones regulate a diverse set of genes involved in critical bodily functions. patsnap.com For instance, in cardiac tissue, T3 regulates genes for α- and β-myosin heavy chains, sarcoplasmic reticulum Ca2+-ATPase, and various ion transporters. drugbank.com In the liver, T3-regulated genes include those involved in lipid metabolism, such as spot 14 (THRSP) and malic enzyme. oup.com Conversely, T3 can also negatively regulate gene expression. This is often observed with genes like those for TSH and thyrotropin-releasing hormone (TRH), where T3 binding leads to transcriptional repression, forming a negative feedback loop. clinpgx.org Studies have shown that levothyroxine treatment can reverse altered gene expression patterns in certain conditions, such as Hashimoto's thyroiditis, by inhibiting inflammatory signaling pathways. endocrine-abstracts.org

| Gene | Tissue/Cell Type | Effect of T3 | Function |

|---|---|---|---|

| Myosin Heavy Chain α (MYH6) | Heart | Positive Regulation | Cardiac muscle contraction |

| Myosin Heavy Chain β (MYH7) | Heart | Negative Regulation | Cardiac muscle contraction |

| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | Heart | Positive Regulation | Calcium handling in muscle cells |

| Type 1 Deiodinase (DIO1) | Liver | Positive Regulation | T4 to T3 conversion |

| Thyroid Stimulating Hormone (TSH) | Pituitary | Negative Regulation | Stimulates thyroid hormone production |

| Kruppel-like factor 9 (Klf9) | Brain | Positive Regulation | Neural development |

| Hairless (Hr) | Brain, Skin | Positive Regulation | Development, cell differentiation |

Metabolic and Developmental Pathways Modulated by this compound

This compound plays a critical role in modulating fundamental metabolic and developmental pathways, impacting nearly every tissue in the body. patsnap.com Its primary function is mediated through its conversion to the more active hormone T3, which then acts on nuclear receptors to control DNA transcription and protein synthesis. wikipedia.org These actions are essential for regulating metabolism, growth, and development. drugbank.compatsnap.com

Regulation of Basal Metabolic Rate

One of the most significant effects of levothyroxine is the regulation of the basal metabolic rate (BMR). patsnap.comnih.gov Thyroid hormones increase the BMR of cells in nearly all tissues, enhancing oxygen consumption and heat production. drugbank.compatsnap.com This is achieved by upregulating the expression of genes involved in energy expenditure and mitochondrial activity. patsnap.comnih.gov The level of thyroid-stimulating hormone (TSH) is often correlated with BMR, and in obese individuals, higher TSH levels may be a compensatory mechanism to increase energy expenditure. nih.gov The BMR, in turn, can modulate the levels of free T4 in athyreotic patients receiving levothyroxine therapy. nih.gov

Enhancement of Cellular Energy Production

Levothyroxine enhances cellular energy production by influencing mitochondrial activity. patsnap.com It upregulates the expression of genes involved in mitochondrial function, leading to increased energy levels. patsnap.com Thyroid hormones are crucial for maintaining mitochondrial health and biogenesis, partly through the stimulation of autophagy, a cellular process for degrading and recycling cellular components. oup.com This regulation of autophagy by thyroid hormone is essential for mitochondrial quality control and energy generation, particularly in skeletal muscle. oup.com

Molecular Effects on Cardiac Function

Thyroid hormones, including levothyroxine, exert profound effects on the cardiovascular system and are crucial for maintaining normal cardiac function. drugbank.comfrontiersin.orgnih.gov These effects are mediated through both genomic and non-genomic pathways. nih.gov Genomically, T3, derived from levothyroxine, enters cardiomyocytes and binds to nuclear thyroid hormone receptors. nih.gov This binding regulates the transcription of specific cardiac genes. drugbank.comnih.gov

Key molecular effects include the regulation of genes for:

Myosin heavy chains (α and β): Influencing the speed and force of myocardial contraction. drugbank.com

Sarcoplasmic reticulum proteins: Including calcium-activated ATPase (Ca2+-ATPase) and phospholamban, which are critical for calcium handling and thus diastolic and systolic function. drugbank.com

Ion transporters: Such as Na+/K+–ATPase and the Na+/Ca2+ exchanger, which affect cardiac electrophysiology and contractility. drugbank.com

Voltage-gated potassium channels: Including Kv1.5, Kv4.2, and Kv4.3, which are important for cardiac repolarization. drugbank.com

These molecular changes result in increased myocardial contractility and heart rate. nih.govnih.gov Consequently, many aspects of cardiac function, such as cardiac output and systemic vascular resistance, are closely linked to thyroid status. drugbank.com

| Gene/Protein Target | Effect of Thyroid Hormone Regulation | Impact on Cardiac Function |

| α-myosin heavy chain | Upregulation | Increased contractility. drugbank.com |

| β-myosin heavy chain | Downregulation | Increased contractility. drugbank.com |

| Ca2+-ATPase (SERCA2) | Upregulation | Enhanced diastolic relaxation. drugbank.com |

| Phospholamban | Downregulation | Enhanced diastolic relaxation. drugbank.com |

| β-adrenergic receptors | Upregulation | Increased heart rate and contractility. drugbank.com |

| Voltage-gated K+ channels | Regulation | Altered action potential duration. drugbank.com |

Pharmacokinetic Research of Levothyroxine Sodium

Absorption Mechanisms and Influencing Factors of Levothyroxine Sodium

The oral bioavailability of this compound typically ranges from 40% to 80% and is subject to a variety of influencing factors. patsnap.comfda.govpfizermedicalinformation.com The primary site of absorption is the small intestine, specifically the jejunum and upper ileum. fda.govpfizermedicalinformation.comnih.gov Fasting can enhance absorption, while certain foods and malabsorption syndromes can diminish it. fda.govpfizermedicalinformation.com

This compound is absorbed throughout the small intestine, with studies indicating varying percentages of absorption in different segments. Research has shown mean values of labeled T4 absorption to be approximately 15% in the duodenum, 29% in the upper jejunoileum, and 24% in the lower jejunoileum. oup.com

The transport of levothyroxine across the intestinal wall is facilitated by specific transporter proteins. A key player in this process is the Organic Anion Transporting Polypeptide 2B1 (OATP2B1). nih.govuwo.ca This sodium-independent uptake transporter is expressed in enterocytes and is believed to significantly influence the oral absorption of various drugs, including levothyroxine. uwo.ca Research suggests that thyroid hormones are not only substrates for OATP2B1 but also act as transcriptional regulators of this transporter in intestinal cells. oup.comuwo.ca Studies using cell lines have demonstrated that thyroid hormones can inhibit the uptake of other substances mediated by OATP2B1, providing evidence that they are indeed substrates for this transporter. nih.gov Furthermore, bidirectional transport studies in intestinal Caco-2 cells have shown a net absorptive flux of thyroid hormones, which was reduced by an OATP2B1 inhibitor. nih.gov

The pH of the gastrointestinal tract plays a critical role in the dissolution and subsequent absorption of this compound tablets. dovepress.com A physiological, acidic gastric pH is essential for the proper dissolution of the tablet, which involves the removal of the sodium ion and an increase in the solubility of levothyroxine. dovepress.comoup.com Conditions that lead to an elevated gastric pH, such as Helicobacter pylori infection, autoimmune gastritis, or the use of proton pump inhibitors (PPIs) and H2 antagonists, can impair the dissolution of levothyroxine tablets and consequently reduce its absorption. dovepress.comoup.com

The ionization state of levothyroxine is influenced by the surrounding pH, which explains the reduced absorption in less acidic environments. dovepress.com Studies have shown that the dissolution rates of different levothyroxine formulations can decrease as the pH increases, with significant variations observed between pH 2 and pH 5. juniperpublishers.com This highlights the importance of a low gastric pH for optimal drug dissolution. juniperpublishers.com

Excipients, the inactive ingredients in a tablet formulation, can also influence the absorption of this compound. service.gov.uk Given that the active drug amount in a levothyroxine tablet can be very small, excipients constitute the bulk of the tablet. juniperpublishers.com The choice of excipients and the manufacturing process can affect the dissolution profile of the tablet. juniperpublishers.com For a molecule with slow dissolution like levothyroxine, the use of micronized drug substance and water-soluble, rapidly dissolving excipients is expected to improve the dissolution rate and, consequently, bioavailability. service.gov.uk

Research has indicated that different brands of levothyroxine tablets, which may contain different excipients, can have varying dissolution profiles in relation to gastric pH. elsevier.es Some studies have shown that tablets manufactured with certain excipients, such as dibasic calcium phosphate (B84403) combined with a basic pH modifier like sodium carbonate, demonstrate improved stability. researchgate.net

Distribution and Protein Binding Dynamics of this compound

Once absorbed into the bloodstream, levothyroxine is extensively bound to plasma proteins, with over 99% of the circulating hormone being protein-bound. fda.govpfizermedicalinformation.compfizermedicalinformation.com This high degree of protein binding is crucial as it creates a reservoir of the hormone, ensuring a steady supply to the tissues. patsnap.com Only the small fraction of unbound, or free, hormone is metabolically active. fda.govrxlist.com The primary transport proteins for levothyroxine are thyroxine-binding globulin (TBG), thyroxine-binding prealbumin (TBPA), also known as transthyretin, and albumin. patsnap.comfda.govjuniperpublishers.com

Thyroxine-binding globulin (TBG) is the principal carrier protein for thyroxine, binding approximately 75% of the total circulating T4. luxorscientific.org TBG has a higher affinity for T4 compared to the other binding proteins, which partly accounts for the higher serum levels and longer half-life of T4 compared to triiodothyronine (T3). fda.govrxlist.comnih.gov Various physiological conditions and drugs can affect the concentration of TBG, which in turn can alter total T4 levels without necessarily affecting the free, active hormone concentration. fda.gov

Thyroxine-binding prealbumin (TBPA), or transthyretin, binds approximately 15% of circulating T4, while albumin binds about 10%. luxorscientific.org Although TBG is the primary binding protein, TBPA and albumin also play a role in the transport of thyroid hormones. luxorscientific.orglabpedia.net Like TBG, the binding of T4 to TBPA and albumin can be affected by certain drugs. For instance, salicylates have been shown to inhibit the binding of T4 to both TBG and TBPA. jci.org While TBPA's role in thyroid hormone transport is considered secondary to that of TBG, changes in its levels can still influence the amount of T4 available to tissues. labpedia.net

Interactive Data Table: Protein Binding of Thyroxine (T4)

| Binding Protein | Percentage of T4 Bound | Key Characteristics |

| Thyroxine-Binding Globulin (TBG) | ~75% luxorscientific.org | High affinity for T4, major determinant of total T4 levels. fda.govrxlist.comnih.gov |

| Thyroxine-Binding Prealbumin (TBPA) | ~15% luxorscientific.org | Also known as Transthyretin; secondary carrier to TBG. labpedia.net |

| Albumin | ~10% luxorscientific.org | Lower affinity binding compared to TBG and TBPA. luxorscientific.org |

Metabolism and Elimination Pathways of this compound

The metabolism of levothyroxine, a synthetic form of thyroxine (T4), is a complex process primarily occurring in the liver, but also in the kidneys and other peripheral tissues. wikipedia.orgoup.com The body's intricate system for metabolizing and eliminating thyroid hormones ensures a tightly regulated supply of the active hormone to tissues. The primary pathways include sequential deiodination, hepatic conjugation (glucuronidation and sulfation), and subsequent biliary excretion, with some metabolites undergoing enterohepatic recirculation. wikipedia.orgoup.comfda.gov

Sequential Deiodination and Metabolite Formation

The principal metabolic route for levothyroxine is sequential deiodination, a process catalyzed by a family of selenoenzymes known as deiodinases. restorativemedicine.orgnih.gov This process involves the removal of iodine atoms, which either activates or inactivates the hormone. nih.govbioscientifica.com

Approximately 80% of the biologically active thyroid hormone, triiodothyronine (T3), is generated from the peripheral conversion of T4. oup.comnih.gov This activation occurs through the removal of an iodine atom from the outer ring of the T4 molecule by type I and type II deiodinases. nih.govwikipedia.org

Conversely, removal of an iodine atom from the inner ring of T4 by type III deiodinase produces reverse triiodothyronine (rT3), a biologically inactive isomer of T3. ccjm.orgathenslab.gr About half of the deiodinated T4 is converted to T3 and the other half to rT3. touchendocrinology.com Both T3 and rT3 are further deiodinated to various forms of diiodothyronine (T2), monoiodothyronine (T1), and ultimately to the thyronine (T0) molecule, which lacks iodine. ccjm.orgtouchendocrinology.com

Other metabolites formed through different pathways include 3-iodothyroacetic acid (TA1) and 3,5-diiodothyronine (B1216456) (3,5-T2). researchgate.netfrontiersin.org

Table 1: Major Metabolites of this compound

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| Triiodothyronine (T3) | Outer-ring deiodination of T4 | Active |

| Reverse Triiodothyronine (rT3) | Inner-ring deiodination of T4 | Inactive |

| Diiodothyronine (T2) | Deiodination of T3 and rT3 | Variable |

| Iodothyroacetic Acid | Decarboxylation and oxidative deamination of T4 | Under investigation |

Hepatic Conjugation and Glucuronidation

In the liver, levothyroxine and its deiodinated metabolites undergo conjugation reactions, primarily glucuronidation and sulfation. oup.comontosight.ai These processes attach glucuronic acid or sulfate (B86663) groups to the hormone molecules, increasing their water solubility and facilitating their excretion in the bile. ontosight.aioup.comclinicalgate.com

Glucuronidation is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes. jst.go.jpeuropa.eu In humans, UGT1A1 is a key enzyme in the glucuronidation of thyroid hormones. oup.comjst.go.jp Sulfation is another conjugation pathway that can influence the rate of deiodination. oup.comclinicalgate.com While these conjugation reactions are considered inactivating steps, the conjugated hormones can be hydrolyzed back to their active forms. clinicalgate.com

Non-Deiodinative Metabolic Pathways

Besides deiodination, levothyroxine can be metabolized through alternative, non-deiodinative pathways. nih.govannualreviews.org These include ether-link cleavage and oxidative deamination and decarboxylation. researchgate.neteur.nl Oxidative deamination of the alanine (B10760859) side chain of T4 results in the formation of tetraiodothyroacetic acid (Tetrac). annualreviews.org Further deiodination of Tetrac produces triiodothyroacetic acid (Triac). clinicalgate.com While these metabolites are formed in smaller quantities, they may have their own biological activities that are currently under investigation. researchgate.netcaldic.com

Synthesis and Impurity Profiling of Levothyroxine Sodium

Advanced Synthetic Methodologies for Levothyroxine Sodium

The traditional synthesis of levothyroxine has been in use for over 70 years and is often characterized by low-yielding steps and the use of outdated reagents. ingentaconnect.comx-mol.com Modern advancements in synthetic organic chemistry have led to the development of improved and more efficient methods for producing this compound.

Another innovative approach focuses on the preparation of highly pure this compound through novel process intermediates. google.com This process utilizes a 3,5-Diiodo L-Tyrosine copper complex and a novel Bis (p-anisyl) iodonium (B1229267) Iodide. google.com The use of the copper complex streamlines the synthesis by reducing the number of steps and increasing the product yield. google.com Meanwhile, the novel iodonium salt helps to minimize the formation of probable genotoxic impurities. google.com This method has been shown to produce this compound with a purity of 99.9% and significantly reduced levels of the common impurity, Liothyronine (B1675554) (T3), to just 0.04%. google.com

The process can be summarized in the following steps:

Reaction of 3,5-Diiodotyrosine dihydrate with aqueous copper sulphate solution to form a 3,5-diiodo L-Tyrosine copper complex. google.com

A coupling reaction between the copper complex and Bis (p-anisyl)iodonium iodide. google.com

Demethylation of the resulting compound. google.com

Iodination to form levothyroxine. google.com

Conversion of levothyroxine to its sodium salt. google.com

Optimization of Synthesis for Purity and Yield

Optimizing the synthesis of this compound is crucial for maximizing purity and yield. This involves careful control of reaction conditions and the use of modern analytical techniques to monitor the process in real-time.

Key optimization strategies include:

Temperature Control: Optimizing the reaction temperature is essential to maximize the desired reactions while minimizing the formation of byproducts from side reactions. This helps prevent the thermal degradation of intermediates.

Real-Time Analytical Techniques: The use of in-line High-Performance Liquid Chromatography (HPLC) or near-infrared spectroscopy (NIR) allows for continuous monitoring of the reaction's progress. This enables the early identification of impurities as they form.

Improved Iodination Conditions: One improved method for synthesizing L-thyroxine sodium involves optimizing the iodination reaction conditions. By using an inorganic base and water as reaction solvents, the process becomes more cost-effective and safer for industrial-scale production. google.com

Purification Steps: An improved process involves converting crude levothyroxine to its disodium (B8443419) salt, which is then acidified to precipitate pure levothyroxine with a purity greater than 99%. google.com This purified levothyroxine is then converted to this compound pentahydrate with significantly reduced impurity levels. google.com This process effectively minimizes the presence of the d-enantiomer of thyroxine and 3,5-Diiodothyronine (B1216456) to below the limit of detection, and the liothyronine impurity to below 0.5% wt/wt. google.com

Impurity Identification, Characterization, and Classification in this compound

The identification and characterization of impurities in this compound are critical for ensuring its quality and safety. juniperpublishers.comjuniperpublishers.com Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, and interactions with excipients in the final formulation. juniperpublishers.com

Analysis of Degradation Products

Levothyroxine is susceptible to degradation, particularly when exposed to light, moisture, and certain pH conditions. nih.gov Forced degradation studies are conducted to understand the degradation pathways and identify the resulting products.

Common degradation products include:

Deiodination Products: The primary degradation pathway in solution is deiodination, leading to the formation of compounds with fewer iodine atoms, such as Liothyronine (T3) and 3,5-diiodothyronine (T2). nih.govpsu.eduresearchgate.net

Deamination Products: In the solid state, degradation occurs predominantly through deamination. nih.govpsu.edu

Other Degradation Products: Other identified degradation products include 3,3',5,5'-tetraiodothyroacetic acid (TTAA4), 3,3',5-triiodothyroacetic acid (TTAA3), and 3,5-diiodothyroacetic acid (TTAA2). psu.eduresearchgate.net

Lactose (B1674315) Adduct: In formulations containing lactose as an excipient, a lactose adduct of levothyroxine can form through a Maillard reaction, especially under heat stress. juniperpublishers.comjuniperpublishers.com

Studies have shown that exposure to light for 36 hours can decrease the concentration of levothyroxine by 67.5%. Adjusting the pH can also induce degradation; a reduction to pH 2.1 resulted in a 32% decrease in the levothyroxine peak and the appearance of three degradation peaks.

Table 1: Common Degradation Products of this compound

| Degradation Product | Formation Pathway |

| Liothyronine (T3) | Deiodination |

| 3,5-Diiodothyronine (T2) | Deiodination |

| 3,3',5,5'-Tetraiodothyroacetic acid (TTAA4) | Deamination/Oxidation |

| 3,3',5-Triiodothyroacetic acid (TTAA3) | Deamination/Oxidation |

| 3,5-Diiodothyroacetic acid (TTAA2) | Deamination/Oxidation |

| Levothyroxine-Lactose Adduct | Maillard Reaction with Lactose |

This table is based on data from multiple sources. juniperpublishers.comjuniperpublishers.comnih.govpsu.eduresearchgate.net

Characterization of Process-Related Impurities

Process-related impurities are substances that are unintentionally introduced during the synthesis of levothyroxine. These can include residual starting materials, intermediates, and byproducts of side reactions. Stringent purification processes and comprehensive quality control measures are necessary to minimize these impurities in the final active pharmaceutical ingredient (API).

Some known process-related impurities include:

Liothyronine (Impurity A): A common impurity that is also a known degradation product. juniperpublishers.comjuniperpublishers.com

Impurity F and Impurity G: These are other known impurities that can arise during the manufacturing process. juniperpublishers.comjuniperpublishers.com

d-enantiomer of thyroxine/3,5-Diiodothyronine: Advanced synthetic processes aim to keep these impurities below the limit of detection. google.comgoogle.com

Table 2: Selected Process-Related Impurities of this compound

| Impurity Name | Typical Acceptance Criteria (USP) |

| Liothyronine | NMT 1.0% |

| T4-Acetic acid | NMT 0.30% |

| N-Acetyl-T4 | NMT 0.20% |

| β-Hydroxy-T4 | NMT 0.15% |

| T4-Hydroxyacetic acid | NMT 0.15% |

| N-Formyl-T4 and T4-acetamide | NMT 0.15% |

| T4-Aldehyde | NMT 0.15% |

| T4-Benzoic acid | NMT 0.15% |

| Individual unspecified impurity | NMT 0.10% |

Data sourced from the United States Pharmacopeia (USP-NF). uspnf.com

Structural Elucidation Techniques for Novel Impurities (e.g., HPLC-HRMS/MS, On-line H/D Exchange, NMR Spectroscopy, CID Fragmentation)

The identification of novel and unknown impurities requires sophisticated analytical techniques. A comprehensive approach often involves a combination of methods to gain detailed structural information.

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS/MS): This is a cornerstone technique for separating and identifying impurities. researchgate.netnih.govnih.gov It provides accurate mass measurements and fragmentation patterns, which are crucial for proposing candidate structures for unknown compounds. researchgate.net

On-line Hydrogen/Deuterium (H/D) Exchange: This technique, coupled with LC-MS, is a powerful tool for determining the number of active hydrogens in a molecule. researchgate.netnih.gov This information is particularly useful for distinguishing between structural isomers that may have similar fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed information about the connectivity of atoms within a molecule, confirming the structures proposed by mass spectrometry. nih.govrsc.org

Collision-Induced Dissociation (CID) Fragmentation: Studying the fragmentation patterns of identified major impurities helps in understanding the structural motifs and can be applied to elucidate the structures of other related minor impurities. nih.gov

Through the application of these advanced techniques, researchers have been able to characterize numerous previously unknown impurities in this compound, leading to a more complete understanding of its impurity profile. researchgate.netnih.gov In one study, this comprehensive approach led to the characterization of 24 compounds that were previously not described in the literature and the introduction of two new classes of this compound impurities. nih.gov

Synthesis of Impurity Reference Standards

The synthesis of impurity reference standards in a pure form is essential for the development and validation of analytical methods. e-journals.invenkatasailifesciences.com These standards are required for various analytical purposes, including specificity, linearity, accuracy, limit of detection (LOD), and limit of quantification (LOQ). e-journals.in

Researchers have successfully synthesized several potential levothyroxine impurities, including:

N-methyl amide

T4-amine O-methyl

T4-acetamide

N-acyl-T4

N-formyl-T4 e-journals.in

These synthesized impurities are thoroughly characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, ¹H NMR, and Mass Spectrometry (MS) to confirm their identity and purity. e-journals.in The availability of these reference standards is crucial for pharmaceutical manufacturers to accurately monitor and control the impurity levels in their this compound products, ensuring compliance with stringent regulatory requirements. e-journals.invenkatasailifesciences.com

Assessment of Genotoxic Impurities

Genotoxic impurities are of significant concern in pharmaceutical manufacturing as they have the potential to damage DNA and are often carcinogenic. Consequently, their presence in APIs is strictly controlled to threshold levels. The assessment of such impurities in this compound involves a combination of in-silico (computer-based) and in-vitro testing methods.

Research has been conducted to evaluate the genotoxic potential of several impurities associated with the synthesis of levothyroxine. A notable study investigated five specific synthesis-related impurities for their mutagenic and genotoxic effects. nih.gov The assessment involved in-silico predictions using software like ToxTree and VEGA, followed by in-vitro tests, including the Ames test (bacterial reverse mutation assay) and the micronucleus test in human lymphoblastoid (TK6) cells. nih.gov The results from these comprehensive analyses were negative, indicating that the tested impurities are neither mutagenic nor genotoxic. nih.gov

Another class of impurities, known as Maillard impurities, can form from the reaction of levothyroxine with excipients like lactose, particularly during storage. oup.com These impurities, specifically levothyroxine-lactose Maillard impurity (LeMI) and liothyronine-lactose Maillard impurity (LiMI), have also been subjected to genotoxicity assessments. In-silico analyses and in-vitro tests, including the Ames test, demonstrated that these Maillard condensation products are not cytotoxic or mutagenic. oup.comresearchgate.net

The U.S. Food and Drug Administration (FDA) has noted that for this compound injections, the drug substance is chemically identical to the endogenous human hormone T4. As such, specific studies to evaluate the mutagenic or carcinogenic potential of levothyroxine itself have not been required for previously approved products, especially for acute, short-term treatments like myxedema coma. fda.gov The focus remains on controlling process-related and degradation impurities to acceptable levels based on compendial standards and regulatory guidelines. fda.gov

Table 1: Assessment of Genotoxic Potential of Selected this compound Impurities

| Impurity/Impurity Class | Assessment Method(s) | Finding | Citation(s) |

| Five Synthesis Impurities | In-silico (ToxTree, VEGA), In-vitro (Ames test, Micronucleus test) | Not mutagenic or genotoxic | nih.gov |

| Levothyroxine-lactose Maillard impurity (LeMI) | In-silico analysis, In-vitro (Ames test) | Not cytotoxic or mutagenic | oup.comresearchgate.net |

| Liothyronine-lactose Maillard impurity (LiMI) | In-silico analysis, In-vitro (Ames test) | Not cytotoxic or mutagenic | oup.comresearchgate.net |

Control Strategies for Impurity Levels in this compound Production

The control of impurities in this compound is a critical aspect of the manufacturing process, guided by regulatory frameworks like the International Conference on Harmonisation (ICH) guidelines. veeprho.com A multi-faceted approach is employed to minimize the formation of impurities and to remove them from the final product. These strategies are implemented throughout the manufacturing process, from the selection of starting materials to the final purification steps.

Process Optimization and In-Process Controls: One of the primary strategies is the optimization of the synthetic pathway. This includes fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize the yield of this compound while minimizing the formation of by-products. synthinkchemicals.com For instance, a novel synthesis process utilizing a 3,5-Diiodo L-Tyrosine copper complex and Bis (p-anisyl)iodonium Iodide has been developed to be more economically and industrially feasible, and it is claimed to reduce the formation of probable genotoxic impurities. google.comgoogle.com Real-time analytical techniques, such as in-line High-Performance Liquid Chromatography (HPLC), can be used to monitor the progress of reactions and detect the emergence of impurities, allowing for immediate adjustments to the process parameters.

Purification Techniques: Post-synthesis, purification is essential to remove any remaining impurities. Techniques such as crystallization and chromatography are widely used. synthinkchemicals.com Column chromatography is a particularly effective method for separating levothyroxine from structurally similar impurities. veeprho.com The process of converting crude levothyroxine to a disodium salt and subsequent acidification is a purification step designed to reduce impurity levels. google.com

Control of Starting Materials and Intermediates: The quality of starting materials and intermediates is crucial. Since these substances can be reactive and may carry over as impurities into the final API, they are subject to stringent quality control. science.gov The use of specific intermediates, such as the aforementioned 3,5-Diiodo L-Tyrosine copper complex, can help in reducing the number of synthetic steps and thereby the potential for impurity formation. google.com

Regulatory and Pharmacopoeial Standards: Adherence to pharmacopoeial monographs (e.g., USP, EP) provides the framework for impurity control. ontosight.ai These monographs specify the acceptable limits for known impurities, such as liothyronine (also known as impurity A), and provide analytical methods for their quantification. synzeal.comuspnf.com For example, the USP provides specific HPLC methods for the determination of organic impurities. nih.gov Regulatory bodies like the MHRA in the UK have recommended tighter controls on the quality of levothyroxine tablets, including the introduction of discriminating dissolution tests, to minimize variability between products. service.gov.uk

Table 2: Strategies for Controlling Impurity Levels in this compound Production

| Control Strategy | Description | Impurities Targeted | Citation(s) |

| Process Optimization | Fine-tuning of reaction parameters (temperature, reaction time) and use of novel, more efficient synthetic routes. | Process-related impurities, by-products, potential genotoxic impurities. | synthinkchemicals.comgoogle.comgoogle.com |

| In-Process Controls | Real-time monitoring of reactions using analytical techniques like HPLC to ensure complete conversion and minimize side reactions. | Unwanted by-products and intermediates. | synthinkchemicals.com |

| Purification Techniques | Use of methods like crystallization and chromatography to separate the API from impurities after synthesis. | A broad range of process-related and degradation impurities. | veeprho.comsynthinkchemicals.comgoogle.com |

| Control of Raw Materials | Ensuring the high purity of starting materials and intermediates before their use in the synthesis. | Starting material-related impurities and their subsequent by-products. | science.gov |

| Adherence to Regulatory Standards | Following guidelines and limits set by pharmacopoeias (USP, EP) and regulatory agencies (FDA, MHRA). | Specified impurities (e.g., Liothyronine) and unspecified impurities. | ontosight.aiveeprho.comuspnf.comservice.gov.uk |

Solid State Chemistry and Stability of Levothyroxine Sodium

Polymorphism and Crystal Structure Analysis of Levothyroxine Sodium

This compound, a synthetic thyroid hormone, can exist in various solid-state forms, including different polymorphs and solvates. google.comgoogle.com These forms can have distinct physical and chemical properties, which in turn can influence the stability and bioavailability of the final drug product.

Identification and Characterization of Polymorphic Forms (e.g., Pentahydrate, Monohydrate)

The most common and commercially utilized form of this compound is the pentahydrate (C₁₅H₁₀I₄NNaO₄·5H₂O). google.comgoogle.comacs.org However, research has identified other polymorphic and hydrated forms, including a monohydrate (C₁₅H₁₀I₄NNaO₄·H₂O). acs.orgacs.orgresearchgate.net The existence of at least two polymorphs of levothyroxine has been demonstrated, which can be influenced by environmental pH. nih.gov

The characterization of these different forms is crucial for ensuring the quality and consistency of the drug product. Techniques such as powder X-ray diffraction (PXRD), Fourier-transform Raman spectroscopy, and solid-state nuclear magnetic resonance (NMR) are employed to distinguish between polymorphs. researchgate.net For instance, the pentahydrate and monohydrate forms exhibit unique PXRD patterns, allowing for their identification and quantification in a given sample. acs.orgacs.org

Under certain conditions, such as at 40°C and 0% relative humidity for three hours, this compound pentahydrate can lose four of its water molecules to convert into the monohydrate form. acs.orgacs.orgresearchgate.net This transformation is significant as the monohydrate is considered to be more reactive and its presence in a drug product is generally undesirable. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov The use of hygroscopic excipients, like povidone, can also induce the partial dehydration of the pentahydrate to the monohydrate form. acs.org

Influence of Hydration State on Crystal Lattice and Stability

The hydration state of this compound plays a critical role in its stability. The water molecules within the crystal lattice of the pentahydrate form are essential for maintaining its structural integrity and protecting the active pharmaceutical ingredient (API) from degradation. researchgate.net

Dehydration of the pentahydrate to the monohydrate or anhydrous forms leads to changes in the crystal lattice. researchgate.netnih.gov This physical instability is often a precursor to chemical instability. researchgate.netnih.gov The loss of water molecules can create channels within the crystal structure, allowing for the ingress of oxygen and subsequent oxidative degradation of the levothyroxine molecule. researchgate.netnih.gov Studies have shown that this compound degrades significantly under dry conditions in the presence of oxygen, while it remains stable when hydrated, even with oxygen present. researchgate.netresearchgate.net

Furthermore, the presence of moisture can accelerate degradation, especially at higher temperatures. nih.gov While the solid-state pentahydrate is relatively stable under accelerated temperature conditions, its stability is compromised in the presence of moisture, leading to up to 40% degradation at elevated temperatures. nih.gov This highlights the delicate balance required in managing the hydration state of this compound to ensure its stability.

Structural Insights from Powder X-ray Diffractometry

Powder X-ray diffractometry (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. For this compound, PXRD is instrumental in identifying different polymorphic and hydrated forms and monitoring their transformations. nih.govmdpi.com

The PXRD pattern of this compound pentahydrate has been well-characterized. It crystallizes in the triclinic space group P1. cambridge.org A detailed refinement of its room-temperature crystal structure using synchrotron powder diffraction data provided precise lattice parameters. cambridge.org

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Triclinic | P1 (#1) | 8.2489(4) | 9.4868(5) | 15.8298(6) | 84.1387(4) | 83.1560(3) | 85.0482(3) | 1220.071(9) |

Table 1: Crystal structure details of this compound Pentahydrate. cambridge.org

PXRD studies have been crucial in understanding the structural changes that occur during the dehydration of the pentahydrate form. researchgate.netnih.gov As the pentahydrate loses water, changes in the d-spacing of the crystal lattice planes are observed in the PXRD patterns. researchgate.netnih.gov These structural changes are directly linked to the increased chemical instability of the dehydrated forms. researchgate.netnih.gov Synchrotron X-ray diffractometry has also been employed to reveal the in-situ dehydration of the pentahydrate to the monohydrate when mixed with certain excipients. acs.orgacs.org

Degradation Pathways and Kinetics of this compound

This compound is susceptible to degradation through various pathways, including oxidation and photodegradation. Understanding these degradation mechanisms and their kinetics is essential for developing stable formulations and ensuring the therapeutic efficacy of the drug.

Oxidative Degradation Mechanisms

Oxidative degradation is a major pathway for the breakdown of this compound. This process is significantly influenced by the hydration state of the compound. As previously mentioned, the dehydration of the pentahydrate form can expose the molecule to molecular oxygen, leading to oxidation. researchgate.netnih.gov

The degradation of levothyroxine in the solid state has been found to follow biphasic first-order kinetics, with a more rapid initial degradation phase. medcraveonline.comnih.gov The primary degradation products often result from oxidative side-chain degradation and deiodination. researchgate.net Some of the identified degradation products include acetic acid, benzoic acid, and various deiodinated thyroxine derivatives. researchgate.net

The presence of certain excipients can also influence oxidative degradation. juniperpublishers.com For example, hygroscopic excipients can draw water away from the this compound pentahydrate, promoting dehydration and subsequent oxidation. acs.orgjuniperpublishers.com Conversely, maintaining a moist environment with high relative humidity can enhance the stability of this compound by preserving its hydrated state. juniperpublishers.com

Photodegradation Studies

This compound is known to be sensitive to light. medcraveonline.com Exposure to light, particularly sunlight, can lead to significant degradation of the drug. journaljpri.commendeley.com Studies have shown that exposure of a this compound solution to direct sunlight for 80 minutes can result in over 60% decomposition. journaljpri.comcjhp-online.ca The photodegradation process has been observed to follow zero-order kinetics. journaljpri.com

Photolysis, or the breakdown of the molecule by light, can lead to the formation of several photoproducts. One major photoproduct is 4-[4-(2-amino-2-carboxy-ethyl)-2,6-diiodo-phenoxy]-penta-2,4-dienoic acid. nih.gov Another significant product is 3,5-diiodo-L-thyrosine. nih.gov The degradation process often involves the cleavage of the carbon-iodine bonds. researchgate.net

The rate of photodegradation can be influenced by factors such as pH and the presence of other substances. nih.govjournaljpri.com For instance, levothyroxine appears to be more stable in an acidic medium when exposed to light. journaljpri.com In aqueous solutions, the half-life of levothyroxine under sunlight can vary from less than 10 days to about 80 days, depending on environmental conditions. nih.gov

| Condition | Concentration | Stability (maintains ≥90% initial concentration) |

| Exposed to light | 0.4 µg/mL | 16.9 hours cjhp-online.canih.gov |

| Kept in the dark | 0.4 µg/mL | 18.0 hours cjhp-online.canih.gov |

| Exposed to light | 2.0 µg/mL | 6.5 hours cjhp-online.canih.gov |

| Kept in the dark | 2.0 µg/mL | 12.0 hours cjhp-online.canih.gov |

Table 2: Stability of Levothyroxine in 0.9% Sodium Chloride Solution. cjhp-online.canih.gov

Given its sensitivity to light, it is recommended that this compound and its formulations be stored in light-resistant containers. medcraveonline.com

Influence of Environmental Factors (Temperature, Relative Humidity, Light)

The stability of this compound is significantly influenced by environmental factors such as temperature, relative humidity (RH), and light. google.commdpi.comscispace.com While the pure, solid-state drug exhibits considerable stability, its susceptibility to degradation increases when formulated into pharmaceutical preparations. google.comnih.gov

Temperature: High temperatures are known to accelerate the degradation of this compound. google.comgsconlinepress.com Studies have shown that increasing the temperature can lead to a rapid decline in the potency of the drug. nih.govscispace.com For instance, some research indicates a biphasic degradation pattern, with an initial rapid degradation phase that is temperature-dependent. medcraveonline.com However, one study found that temperatures up to 100°C had a negligible effect on the drug in solution form over a short exposure time, suggesting that the impact of temperature can be context-dependent. scispace.comjournaljpri.com The stability of this compound pentahydrate is compromised at higher temperatures, with degradation of up to 40% observed in the presence of moisture. nih.gov

Relative Humidity (RH): Moisture is a critical factor in the degradation of this compound. google.comnih.govgoogle.com The compound is hygroscopic and degrades rapidly under conditions of high humidity. google.comjuniperpublishers.com Interestingly, this compound pentahydrate is more stable in conditions of high relative humidity than in dry conditions. juniperpublishers.com The loss of its bound water molecules at low relative humidity (less than 45%) can lead to instability. juniperpublishers.comresearchgate.net This dehydration of the crystal hydrate (B1144303) is hypothesized to be a precursor to chemical instability, as it may allow for oxidation of the active pharmaceutical ingredient (API) through the vacated channels in the crystal lattice. researchgate.net The drug substance itself has been found to be stable for 6 months at 40°C/75% RH. ohiolink.eduresearchgate.net

Light: this compound is sensitive to light. google.commdpi.comnih.gov Exposure to light, particularly direct sunlight, can cause significant decomposition. scispace.comjournaljpri.commendeley.com One study reported that exposing a solution of this compound to direct sunlight for 80 minutes resulted in over 60% decomposition. scispace.comjournaljpri.com This photodegradation follows zero-order kinetics. journaljpri.com Therefore, protection from light is crucial during storage to maintain the drug's potency. scispace.comresearchgate.net

The following table summarizes the impact of these environmental factors on the stability of this compound.

| Environmental Factor | Effect on this compound Stability | Key Findings |

| Temperature | Accelerates degradation, especially at elevated levels. google.comgsconlinepress.com | Biphasic degradation with a temperature-dependent initial phase has been observed. medcraveonline.com Significant degradation occurs at high temperatures, particularly in the presence of moisture. nih.gov |

| Relative Humidity (RH) | High humidity can lead to rapid degradation due to the hygroscopic nature of the drug. google.comjuniperpublishers.com Conversely, very low humidity can also cause instability by promoting the loss of bound water molecules. juniperpublishers.comresearchgate.net | The pentahydrate form is more stable at high RH than in dry conditions. juniperpublishers.com Dehydration at low RH is linked to subsequent chemical instability. researchgate.net |

| Light | Causes significant decomposition, especially direct sunlight. scispace.comjournaljpri.commendeley.com | Exposure of a solution to direct sunlight for a short period can lead to over 60% degradation. scispace.comjournaljpri.com |

Role of Excipients in Degradation and Stabilization

Excipients, while often considered inert, play a critical role in the stability of this compound formulations. mdpi.comscispace.commdpi.com The choice of excipients can either enhance or compromise the stability of the active pharmaceutical ingredient (API). scispace.com Incompatibility between this compound and certain excipients is a major contributor to the reduced shelf life of many formulations. google.com

Degradation: Certain excipients can accelerate the degradation of this compound. Carbohydrates such as lactose (B1674315), sucrose, dextrose, and starch have been identified as being incompatible with the drug. google.com The interaction between this compound and these carbohydrate excipients is a known cause of instability. googleapis.com Studies have shown that tablets formulated with lactose anhydrous, starch, or microcrystalline cellulose (B213188) failed to meet United States Pharmacopeia (USP) assay requirements after 3 months under accelerated stability conditions (40°C/75% RH). ohiolink.eduresearchgate.net Other excipients that have been shown to cause significant degradation include povidone, crospovidone, and sodium lauryl sulfate (B86663). juniperpublishers.comresearchgate.net These excipients, particularly povidone and crospovidone, are highly hygroscopic, and the increased moisture they introduce is a likely cause of degradation. juniperpublishers.com Instrumental analysis has also suggested that lactose, mannitol, and sorbitol should be avoided in formulations. nih.govresearchgate.net

Stabilization: Conversely, the careful selection of excipients can improve the stability of this compound. Basic pH modifiers such as sodium carbonate, sodium bicarbonate, and magnesium oxide have been shown to enhance stability. ohiolink.edumdpi.comresearchgate.net Formulations containing dibasic calcium phosphate (B84403) along with these basic modifiers met USP assay requirements even after 6 months at 40°C/75% RH. researchgate.net The stabilizing effect is attributed to the creation of a more basic microenvironment, as levothyroxine is more stable at a higher pH. ohiolink.eduresearchgate.net Other excipients found to be compatible and non-detrimental to the stability of this compound include magnesium stearate (B1226849) and sodium stearyl fumarate (B1241708). pharmaexcipients.comacs.org

The table below provides a summary of the effects of various excipients on the stability of this compound.

| Excipient | Effect on Stability | Mechanism/Observation |

| Lactose, Sucrose, Dextrose, Starch | Degradation | Incompatible with this compound, leading to instability. google.comohiolink.eduresearchgate.net |

| Povidone, Crospovidone | Degradation | Highly hygroscopic, leading to increased moisture and subsequent degradation. juniperpublishers.comresearchgate.net |

| Sodium Lauryl Sulfate | Degradation | Causes significant API degradation. juniperpublishers.comresearchgate.net |

| Mannitol, Sorbitol | Degradation | Found to be incompatible through instrumental screening. nih.govresearchgate.net |

| Dibasic Calcium Phosphate | Stabilization (with pH modifiers) | Improves stability, especially when combined with basic pH modifiers. ohiolink.edumdpi.comresearchgate.net |

| Sodium Bicarbonate, Sodium Carbonate, Magnesium Oxide | Stabilization | Act as basic pH modifiers, creating a more stable microenvironment. ohiolink.edumdpi.comresearchgate.net |

| Magnesium Stearate, Sodium Stearyl Fumarate | No negative impact | Did not affect the physical and chemical stability of the API. pharmaexcipients.comacs.org |

Solid-State Stability Assessment Methodologies for this compound

Assessing the solid-state stability of this compound is crucial for ensuring the quality and potency of the final drug product. scispace.com This involves subjecting the drug substance and its formulations to various conditions to predict their shelf life and identify potential stability issues. nih.gov

Accelerated and Long-Term Stability Protocols

Stability testing protocols for this compound typically follow guidelines established by regulatory bodies, such as the International Council for Harmonisation (ICH). These protocols include both long-term and accelerated stability studies. google.comohiolink.edu

Long-Term Stability Studies: These are conducted under recommended storage conditions to evaluate the drug's characteristics over its proposed shelf life. For this compound, this often involves storage at 25°C ± 2°C and 60% RH ± 5% RH for a period of up to 24 months. google.comgoogle.com

Accelerated Stability Studies: These studies are designed to increase the rate of chemical degradation and physical change of a drug by using exaggerated storage conditions. nih.gov The data from these studies are used to predict the shelf life of the product under normal storage conditions. Common accelerated conditions for this compound are 40°C ± 2°C and 75% RH ± 5% RH for a duration of 3 to 6 months. google.comnih.gov Some studies have also employed even more stressed conditions, such as 50°C/75% RH, to further challenge the formulation's stability. mdpi.com For example, one study showed that while some products were stable at 1.5 months under 40°C/75% RH, only one brand maintained its potency at the 3-month mark. mdpi.com

Other Stress Conditions: To gain a more comprehensive understanding of stability, samples may also be exposed to other conditions, such as low humidity (e.g., 25°C/0% RH and 40°C/0% RH) and high temperatures (e.g., 60°C). nih.govscispace.com These stress tests help in identifying the degradation pathways and the intrinsic stability of the molecule. nih.gov

The results of these stability studies are typically monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of active ingredient and detect any degradation products. google.comjournaljpri.com

Correlation between Physical and Chemical Instability

For this compound, there is a significant correlation between its physical and chemical instability. researchgate.netservice.gov.uk Changes in the solid-state properties of the drug can directly impact its chemical degradation. service.gov.uk

The physical form of this compound, particularly its hydration state, is a critical factor. juniperpublishers.comresearchgate.net this compound typically exists as a pentahydrate. nih.gov It has been hypothesized that the physical instability of this pentahydrate precedes its chemical instability. researchgate.net The loss of water molecules (dehydration) from the crystal lattice, which can be induced by low relative humidity or certain excipients, is a key physical change. juniperpublishers.comresearchgate.netpharmaexcipients.com

This dehydration process can lead to changes in the crystal structure, as observed through techniques like Powder X-ray Diffractometry (PXRD). researchgate.net These structural changes can make the molecule more susceptible to chemical degradation, such as oxidation, by creating pathways for oxygen to interact with the API. researchgate.net Studies have shown that the degradation of levothyroxine occurs in the presence of oxygen, especially at low relative humidity, which supports the link between dehydration and chemical instability. researchgate.net

Furthermore, interactions with acidic excipients can lead to a physical transformation known as salt disproportionation, where the sodium salt converts to the free acid form of levothyroxine. researchgate.netpharmaexcipients.com This physical change is also associated with increased chemical decomposition. pharmaexcipients.com

Therefore, a comprehensive stability assessment of this compound requires the use of both solution-based techniques like HPLC, which detect chemical degradation, and solid-state analytical techniques like PXRD, which can identify physical transformations. pharmaexcipients.com This dual approach is necessary because a technique like HPLC may not be sensitive to the initial physical changes that can ultimately lead to chemical instability. pharmaexcipients.com Understanding the interdependence of physical and chemical stability is crucial for designing robust formulations of this compound. service.gov.uk

Advanced Analytical Methodologies for Levothyroxine Sodium Research

Chromatographic Techniques for Levothyroxine Sodium Analysis

Chromatographic methods are central to the analysis of this compound, providing powerful separation capabilities to isolate the active pharmaceutical ingredient (API) from excipients and potential degradation products. ijpsnonline.comresearchgate.net High-Performance Liquid Chromatography (HPLC) stands out as the most extensively utilized technique for this purpose. ijpsnonline.comresearchgate.net

The development and validation of HPLC methods for this compound analysis are critical for ensuring reliable and reproducible results. nih.govjetir.org These methods are validated according to guidelines from the International Conference on Harmonisation (ICH), assessing parameters such as precision, accuracy, linearity, range, specificity, and robustness. jetir.orgpensoft.netglobalresearchonline.net The goal is to establish a method that is not only accurate and precise but also stable and suitable for routine quantitative and qualitative analysis in various settings, including pharmaceutical production and stability studies. jetir.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the determination of this compound in pharmaceutical formulations. jetir.orgresearchgate.net This method is favored for its ability to effectively separate levothyroxine from its related substances and formulation excipients. researchgate.netnih.gov

A typical RP-HPLC system for this compound analysis employs a C18 or a cyanoalkyl column as the stationary phase. researchgate.netjetir.orgresearchgate.net The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netwjbphs.com The pH of the aqueous phase is often adjusted to an acidic value, for instance, pH 3.0 or 3.5, to ensure good peak shape and resolution. nih.govresearchgate.net Detection is almost universally performed using a UV detector, with the wavelength set at 225 nm, where levothyroxine exhibits strong absorbance. researchgate.netjetir.orgresearchgate.net

Several studies have detailed specific RP-HPLC methods. For instance, one method utilized a Zorbax Eclipse plus C18 column with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (50:50 v/v) at a flow rate of 1.0 mL/min, achieving a retention time of 6.6 minutes. researchgate.net Another validated method employed a Waters Nova-pak column with a gradient elution of 0.01 M phosphate buffer (pH 3.0) and methanol. nih.gov The gradient elution is particularly useful as levothyroxine is strongly retained in reverse-phase systems, and a gradient helps to ensure a good baseline separation from other components. nih.gov The validation of these methods has demonstrated excellent linearity, with correlation coefficients (r²) typically greater than 0.99, and high accuracy and precision. nih.govjetir.org

Interactive Table: Examples of Validated RP-HPLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings |

|---|---|---|---|---|

| Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm) | Methanol:Water (pH 3.0) | 1.0 | 225 | Method validated for precision, accuracy, linearity (50-150% range). jetir.org |

| Waters Nova-pak (250 mm x 3.9 mm) | Gradient of 0.01 M phosphate buffer (pH 3.0) and methanol | 1.0 | 225 | Linear relationship (r² > 0.99) over 0.08–0.8 µg/mL; accuracy 90-110%. nih.gov |

| Welch Ultisil XB-CN (150 x 4.6 mm, 5µm) | 0.05% OPA Buffer:Acetonitrile (72:28, v/v) | 1.0 | 221 | Linear in the range of 5-15 μg/ml (r²= 0.999). wjbphs.com |

| YMC Pack Pro C18 RS (150 x 4.6 mm, 3µm) | Buffer (pH 3.9):Acetonitrile:Methanol (90:10 v/v) | 0.8 | 225 | Linear for levothyroxine (1-10 µg/ml) and its related substances. globalresearchonline.net |

| HiQ sil NH2 column | Acetonitrile:Acetate buffer (pH 4.25) (55:45, v/v) | 1.2 | 252 | Isocratic elution with a run time of 10 minutes. pensoft.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). For the analysis of this compound, UPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), provides a powerful tool for the rapid and simultaneous determination of levothyroxine (T4) and its active metabolite, liothyronine (B1675554) (T3), in biological matrices like human serum. jddtonline.infojapsonline.com

A validated UPLC-MS/MS method for the simultaneous determination of levothyroxine and liothyronine in human serum utilized a HyPURITY C18 column for rapid separation, achieving the analysis within 4 minutes. jddtonline.info The sample preparation involved a straightforward protein precipitation with acetonitrile. jddtonline.info Detection was performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) to track specific ion transitions for levothyroxine and liothyronine. jddtonline.info This method demonstrated good accuracy and precision over a defined concentration range for both analytes. jddtonline.info The use of UPLC can significantly shorten analysis time, which is particularly beneficial in high-throughput environments such as clinical research and bioequivalence studies. saspublishers.com

Interactive Table: UPLC Method Parameters for Levothyroxine and Liothyronine Analysis

| Parameter | Details |

|---|---|

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Column | HyPURITY C18 |

| Analytes | Levothyroxine (LT4) and Liothyronine (LT3) |

| Sample Matrix | Human Serum |

| Sample Preparation | Protein precipitation with acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analysis Time | < 4 minutes |

| Key Application | Pharmacokinetic studies, bioequivalence testing |

Thin Layer Chromatography (TLC) is another chromatographic technique that has been applied to the analysis of this compound. araijournal.com While not as widely used for quantitative analysis as HPLC, TLC serves as a valuable tool for identification and stability studies, particularly in assessing the decomposition of the drug under various stress conditions. scispace.comresearchgate.net

In one study, TLC analysis was conducted on this compound solutions that had been exposed to direct sunlight to monitor for photodegradation. scispace.comresearchgate.net The analysis utilized silica (B1680970) gel GF254 as the stationary phase. scispace.com After spotting the sample solutions onto the TLC plate, it was developed using a suitable mobile phase. scispace.com The appearance of additional spots in the chromatogram of the exposed solution, compared to a control solution, indicated the formation of degradation products. researchgate.net Though often used qualitatively, modern HPTLC (High-Performance Thin Layer Chromatography) can offer quantitative capabilities and is a cost-effective alternative to HPLC for certain applications. univpancasila.ac.id

High-Performance Liquid Chromatography (HPLC) Development and Validation

Spectroscopic Techniques for this compound Characterization

Spectroscopic methods are indispensable for the structural elucidation and quantitative determination of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of this compound in pharmaceutical formulations. lew.roijrpr.com The principle of this technique lies in the measurement of the absorbance of a solution containing the analyte at a specific wavelength. ijrpr.com

For this compound, the maximum absorbance is typically observed around 225 nm in various solvents, which is why this wavelength is frequently used for detection in HPLC methods as well. nih.govjetir.orgresearchgate.net However, direct UV spectrophotometry can sometimes lack specificity due to interference from excipients present in the formulation. ijrpr.com To overcome this, derivative spectrophotometry has been successfully employed. A second-derivative UV (D-UV) spectrophotometric method was developed for the determination of this compound in tablets. mincyt.gob.arresearchgate.net Quantification was performed using the second derivative of the absorption spectrum at 253 nm in a methanol:water mixture. mincyt.gob.arresearchgate.net This method proved to be linear, precise, accurate, and selective, with results comparable to those obtained by a reference HPLC method. mincyt.gob.arresearchgate.net

Another approach involves the use of a chromogenic reagent to produce a colored complex with levothyroxine, which can then be measured at a different wavelength, away from potential interferences. A validated method utilized a mixture of Benedict reagent and dimethylglyoxime (B607122) (B-DMG) in a basic medium (pH 10.0), which reacted with this compound to form a product with a maximum wavelength of 382 nm. lew.roresearchgate.net This method demonstrated good sensitivity, with a linear range of 0.1–1.5 μg/mL and a low limit of detection. lew.roresearchgate.net

Interactive Table: UV-Visible Spectrophotometric Methods for this compound

| Method Type | Wavelength (nm) | Reagent/Solvent | Linearity Range (µg/mL) | Key Features |

|---|---|---|---|---|

| Second Derivative UV | 253 | Methanol:Water (50:50 v/v), pH 11.2 | 3.0–40.0 | High selectivity, results comparable to HPLC. mincyt.gob.arresearchgate.net |

| Chromogenic Reaction | 382 | Benedict reagent and dimethylglyoxime (B-DMG) | 0.1–1.5 | High sensitivity, low-cost, rapid. lew.roresearchgate.net |

Mass Spectrometry and Hyphenated Techniques (e.g., LC-MS/MS, HRMS/MS, ICP-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), represents a cornerstone in the analysis of this compound. The hyphenated technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is renowned for its exceptional sensitivity and selectivity, making it the gold standard for quantifying Levothyroxine and its related impurities, such as Liothyronine, even at trace levels [22, 32].

In a typical LC-MS/MS method, Levothyroxine is first separated from other matrix components via reversed-phase liquid chromatography. The analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in negative mode. The resulting precursor ion, [M-H]⁻ at a mass-to-charge ratio (m/z) of 775.7, is selected and subjected to collision-induced dissociation (CID). This fragmentation generates specific product ions that are monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). Key transitions for Levothyroxine include m/z 775.7 → 728.7 (corresponding to the loss of formic acid from the side chain) and m/z 775.7 → 649.8 (loss of an iodine atom) . This high specificity minimizes interference and allows for accurate measurement in complex biological or pharmaceutical matrices.

High-Resolution Mass Spectrometry (HRMS/MS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). This capability is invaluable for the unequivocal identification of Levothyroxine and the structural elucidation of unknown degradation products or metabolites, as it allows for the determination of elemental compositions from the precise mass data .

The following table summarizes typical mass spectrometric parameters used in the analysis of this compound.

| Parameter | Description | Typical Value / Setting | Reference |

|---|---|---|---|

| Ionization Mode | Method used to generate ions from the analyte. | Electrospray Ionization (ESI), Negative Mode | |

| Precursor Ion [M-H]⁻ | The mass-to-charge ratio (m/z) of the deprotonated Levothyroxine molecule. | 775.7 m/z | |

| Product Ion 1 | A primary fragment ion used for quantification in MRM. | 728.7 m/z (Loss of HCOOH) | |

| Product Ion 2 | A secondary fragment ion used for confirmation in MRM. | 649.8 m/z (Loss of I) | |

| Mass Accuracy (HRMS) | The precision of mass measurement for structural confirmation. | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of this compound [20, 22]. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy identifies the chemically distinct protons in the molecule. For Levothyroxine, the spectrum shows characteristic signals for the aromatic protons on the two phenyl rings, as well as the protons of the alanine (B10760859) side chain (α-CH and β-CH₂). The integration of these signals provides quantitative information about the relative number of protons, confirming the molecular structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the Levothyroxine structure gives a distinct signal, allowing for confirmation of the thyronine core, the carboxylic acid group, and the carbon atoms bonded to iodine . Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively. This allows for unambiguous assignment of all signals and complete structural verification .

The table below presents typical ¹H NMR chemical shift data for Levothyroxine in a suitable deuterated solvent.

| Proton Assignment | Description | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| H-3', H-5' | Aromatic protons on the outer ring (adjacent to hydroxyl). | ~7.0 | |

| H-2', H-6' | Aromatic protons on the outer ring (adjacent to iodine). | ~7.8 | |

| α-CH | Proton on the alpha-carbon of the alanine side chain. | ~3.7 - 3.9 | |

| β-CH₂ | Protons on the beta-carbon of the alanine side chain. | ~2.9 - 3.2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation . For this compound, the IR spectrum provides a unique "fingerprint" that can be used for identification and to confirm the presence of key structural features.

The spectrum is characterized by several distinct absorption bands. A broad band in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid and phenolic groups, as well as N-H stretching from the amine group. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching vibrations from the ether linkage and the phenolic group appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are observed around 1600-1450 cm⁻¹. Finally, the C-I (carbon-iodine) stretching vibration, a key feature of the molecule, typically appears in the far-IR region, often below 600 cm⁻¹ .

The following table summarizes the principal IR absorption bands for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |

|---|---|---|---|

| 3400 - 2500 (broad) | O-H and N-H stretch | Carboxylic acid, Phenol, Amine | |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | |

| 1600 - 1450 | C=C stretch | Aromatic Rings | |

| 1250 - 1200 | C-O stretch | Aryl Ether Linkage | |

| Below 600 | C-I stretch | Carbon-Iodine Bond |

Other Advanced Characterization Methods for this compound

Beyond the core spectroscopic techniques, several other advanced analytical methods are crucial for the comprehensive characterization of this compound, particularly for assessing purity, stability, and elemental composition [32, 33, 34, 40].

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field . It offers significant advantages for Levothyroxine analysis, including high separation efficiency, minimal sample and reagent consumption, and rapid analysis times .

Different modes of CE can be applied. Capillary Zone Electrophoresis (CZE) is effective for separating Levothyroxine from its primary impurity, Liothyronine, and other related substances by exploiting differences in their electrophoretic mobility at a specific buffer pH . For more complex separations, such as resolving enantiomers (D- and L-Levothyroxine), chiral selectors like cyclodextrins are added to the background electrolyte in a technique known as chiral CE. Method optimization involves careful control of parameters such as buffer pH, applied voltage, and capillary temperature to achieve baseline resolution of all target analytes .

The table below outlines typical conditions for a CE-based separation of thyroid hormones.